5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro and nitro group, and a thiazole ring fused with a chromenyl moiety
Scientific Research Applications
5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.
Material Science: Explored for its potential use in organic electronics and as a building block for advanced materials.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules with potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromenyl thiazole intermediate, which is then coupled with the benzamide derivative.
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Preparation of Chromenyl Thiazole Intermediate
Step 1: Synthesis of 2-oxo-2H-chromene-3-carbaldehyde from salicylaldehyde and malonic acid under basic conditions.
Step 2: Cyclization of 2-oxo-2H-chromene-3-carbaldehyde with thiosemicarbazide to form the thiazole ring.
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Coupling with Benzamide Derivative
Step 3: Nitration of 5-chlorobenzamide to introduce the nitro group.
Step 4: Coupling of the nitrated benzamide with the chromenyl thiazole intermediate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The chromenyl moiety can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Formation of 5-chloro-2-amino-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinone derivatives of the chromenyl moiety.
Mechanism of Action
The mechanism of action of 5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with cellular targets such as enzymes and DNA. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA, leading to inhibition of DNA replication and cell death. The chromenyl moiety can intercalate into DNA, disrupting its structure and function.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide: shares structural similarities with other benzamide derivatives and chromenyl thiazole compounds.
Uniqueness
- The unique combination of the chromenyl thiazole moiety with the benzamide core and the presence of both chloro and nitro substituents make this compound distinct. This structural uniqueness contributes to its specific biological activities and potential applications in various fields.
Properties
IUPAC Name |
5-chloro-2-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClN3O5S/c20-11-5-6-15(23(26)27)13(8-11)17(24)22-19-21-14(9-29-19)12-7-10-3-1-2-4-16(10)28-18(12)25/h1-9H,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLWCEWJDJBODS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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